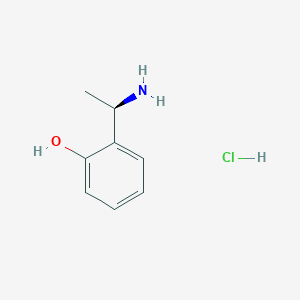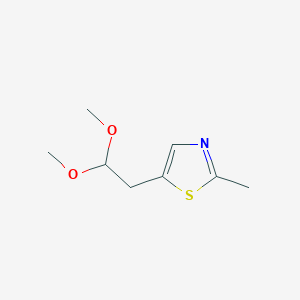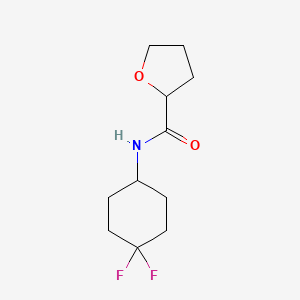
N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel compounds often involves multi-step reactions starting from readily available materials. In the case of the aromatic diamine synthesized in paper , the process began with 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride. This diamine was then used to create a series of fluorinated polyamides through polymerization with various aromatic dicarboxylic acids. The Yamazaki reaction, a well-known method for polyamide synthesis, was employed, resulting in polymers with high inherent viscosities. This indicates a successful synthesis of high molecular weight materials.
Molecular Structure Analysis
The molecular structure of compounds can significantly influence their physical properties and reactivity. The study in paper introduced a trifluoromethyl pendent group into the diamine, which likely affects the solubility and electronic properties of the resulting polyamides. In paper , the regioselectivity of the N-ethylation reaction on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, highlighting the importance of molecular structure in determining reaction pathways and outcomes.
Chemical Reactions Analysis
Chemical reactions are at the heart of synthetic chemistry, and understanding their mechanisms is crucial. Paper delves into the regioselective ethylation of a 4-oxoquinoline derivative, a reaction of significance in medicinal chemistry due to the biological activities associated with these compounds. The study employed computational methods to explore the acid/base behavior and reaction paths, providing insights into the factors that govern selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials are directly related to their molecular structures and the nature of their synthesis. The polyamides described in paper exhibited outstanding solubility in various solvents, which is highly beneficial for processing and application. They could be cast into films with excellent mechanical properties, such as high tensile strength and flexibility. Additionally, these materials showed low dielectric constants, low water absorption, and high thermal stability, making them suitable for microelectronic applications. The presence of the trifluoromethyl group and the specific aromatic dicarboxylic acids used in the synthesis likely contributed to these desirable properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Research into derivatives of diflunisal, including compounds structurally related to N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide, has demonstrated innovative synthesis techniques, showcasing the manipulation of difluorocyclohexyl and oxolane moieties. These synthesis methods have implications for the development of novel organic compounds with potential applications in drug design and materials science (Guang-xiang Zhong et al., 2010).
Crystal Structure Analysis : The crystallographic analysis of diflunisal derivatives provides insights into the molecular packing, intermolecular hydrogen bonding, and overall structural stability of compounds containing difluorocyclohexyl and oxolane structures. This analysis is crucial for understanding the physical properties of these compounds, which can influence their reactivity and potential applications in pharmaceuticals and materials (Guang-xiang Zhong et al., 2010).
Chemical Reactivity and Catalysis
- Gold Catalysis : The application of gold-catalyzed reactions to synthesize oxazole derivatives from carboxamide precursors illustrates the versatility of incorporating difluorocyclohexyl groups into heterocyclic frameworks. This approach highlights the potential for developing novel catalytic methods that can be applied to the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Yingdong Luo et al., 2012).
Material Science and Antifouling Applications
- Polyamide Nanofiltration Membranes : Studies on the antifouling properties of polyamide nanofiltration membranes have revealed that the manipulation of carboxyl group density on the surface can significantly impact membrane performance. This research has direct implications for improving water purification technologies, where the reduction in surface carboxyl groups can lead to membranes with enhanced resistance to organic fouling (Yinghui Mo et al., 2012).
Pharmaceutical Research
- Cytotoxic Activities : Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share structural motifs with N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide, has explored their cytotoxic effects against cancer cell lines. Such studies contribute to the ongoing search for new chemotherapeutic agents and highlight the potential of difluorocyclohexyl-containing compounds in cancer research (Paula N. Kelly et al., 2007).
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAJIPLWNOTABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


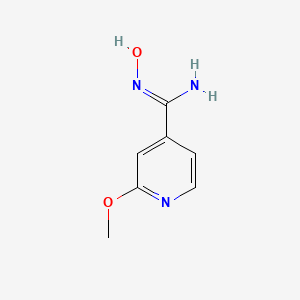
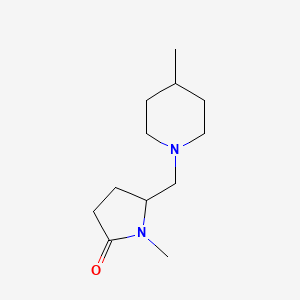

![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)
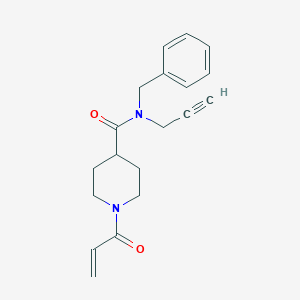
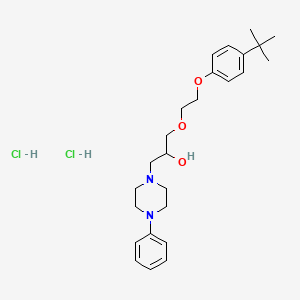
![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)
